molecular formula C18H14ClNO3 B2929111 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid CAS No. 862663-09-0

8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B2929111
CAS No.: 862663-09-0
M. Wt: 327.76
InChI Key: PFAGEXLXCWDYDH-UHFFFAOYSA-N
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Description

8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid (CAS 862663-09-0) is an organic compound with a molecular formula of C18H14ClNO3 and a molecular weight of 327.77 g/mol . This quinoline-4-carboxylic acid derivative is part of a class of compounds being investigated for its potential in therapeutic development, particularly in the field of oncology . Compounds based on the 2-phenylquinoline-4-carboxylic acid scaffold have been strategically designed and synthesized as novel histone deacetylase (HDAC) inhibitors . HDACs are a group of enzymes that play a critical role in epigenetic regulation and are considered a promising target for the development of anticancer drugs . The 2-substituted phenylquinoline-4-carboxylic acid group can serve as a cap structure in the pharmacophore model of HDAC inhibitors, which is responsible for interacting with the hydrophobic region at the entrance of the enzyme's active site . Researchers are exploring these structures to develop potent inhibitors with improved selectivity, particularly for HDAC3, a class I HDAC isoform . The presence of the chloro and ethoxyphenyl substituents on the core quinoline structure contributes to the molecule's specific properties and its potential to form key interactions in biological systems. This product is labeled with the safety warning IRRITANT . It is provided for research applications in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

8-chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-2-23-12-6-3-5-11(9-12)16-10-14(18(21)22)13-7-4-8-15(19)17(13)20-16/h3-10H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAGEXLXCWDYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, where an aromatic amine and a carbonyl compound undergo cyclization in the presence of an acid catalyst. The specific steps include:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, in medicinal applications, it may inhibit key enzymes involved in disease progression, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among quinoline-4-carboxylic acid derivatives include substitutions at the 2-position phenyl ring and the 8-position halogen. These modifications influence solubility, molecular weight, and biological activity.

Table 1: Structural and Physicochemical Comparison
Compound Name 2-Position Substituent 8-Position Substituent Molecular Weight (g/mol) Solubility Profile
8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid 3-Ethoxyphenyl Cl 327.75* Not explicitly reported; ethoxy likely enhances polar solvent solubility
8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid 2-Methylphenyl Cl 297.73 Slightly soluble in chloroform, methanol, DMSO
8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid 3-Hydroxyphenyl Cl 299.70* Higher polarity due to -OH group
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid 2,4-Dichlorophenyl Cl 352.60 Likely low solubility due to hydrophobic Cl substituents

*Calculated based on molecular formula.

Biological Activity

8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article discusses its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H16ClNO3C_{18}H_{16}ClNO_3, with a molecular weight of approximately 327.76 g/mol. The compound features a chloro group at the 8-position, an ethoxy-substituted phenyl group at the 2-position, and a carboxylic acid functional group at the 4-position. This unique combination of substituents contributes to its biological activity.

The biological activity of quinoline derivatives, including this compound, can be attributed to several mechanisms:

  • Enzyme Inhibition : Quinoline derivatives often inhibit enzymes involved in DNA replication and repair, leading to cell death. This mechanism is crucial in anticancer applications.
  • DNA Intercalation : Some compounds in this class can intercalate into DNA strands, disrupting their function and inducing apoptosis in cancer cells.
  • Receptor Modulation : These compounds can modulate various cellular receptors, influencing signaling pathways that regulate cell growth and survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting microbial growth. The presence of the ethoxy group enhances its lipophilicity, potentially improving its interaction with microbial membranes.

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly against human cancer cell lines. Preliminary studies suggest that it may induce apoptosis through the activation of caspases and inhibition of cell cycle progression at the G1 phase .

Case Studies and Research Findings

  • Antitubercular Activity : A study focused on the synthesis of quinoline derivatives found that certain modifications led to enhanced activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) highlighted that specific substitutions could significantly improve efficacy against this pathogen .
  • Kinase Inhibition : The quinoline scaffold is prevalent in many kinase inhibitors. Research has shown that derivatives similar to this compound may inhibit key kinases involved in cancer progression, suggesting a potential application in targeted cancer therapies .

Table 1: Biological Activities of this compound

Activity TypeEffectivenessReference
AntimicrobialSignificant
AnticancerInduces apoptosis
AntitubercularModerate inhibition
Kinase InhibitionPotentially active

Table 2: Structure-Activity Relationship (SAR)

Compound NameIC50 (µM)Activity Type
This compoundTBDAntimicrobial
Arylquinoline derivative (11k)26.0 ± 0.8α-glucosidase Inhibitor
Compound with halogen substitutionsVariesKinase Inhibition

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